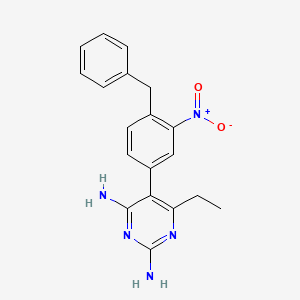
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentene ring with three methyl groups, an amino group, and a phenylethane moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride involves several steps, including the formation of the cyclopentene ring, introduction of the amino group, and attachment of the phenylethane moiety. Common synthetic routes may include:
Cyclopentene Formation: Starting with a suitable precursor, cyclopentene can be synthesized through cyclization reactions.
Amino Group Introduction: The amino group can be introduced via amination reactions using reagents like ammonia or amines.
Phenylethane Attachment: The phenylethane moiety can be attached through alkylation or acylation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethanol: A hydroxyl derivative with potential differences in reactivity and biological activity.
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethylamine: An amine derivative with distinct chemical and pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
147960-76-7 |
|---|---|
Fórmula molecular |
C16H24ClN |
Peso molecular |
265.82 g/mol |
Nombre IUPAC |
1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-12-14(9-10-16(12,2)3)11-15(17)13-7-5-4-6-8-13;/h4-8,15H,9-11,17H2,1-3H3;1H |
Clave InChI |
FEEMNVQKIYCVIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



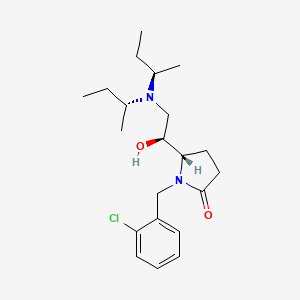
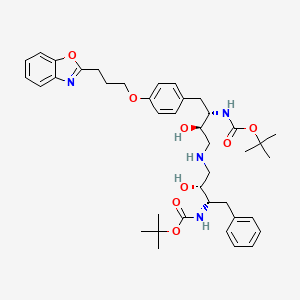


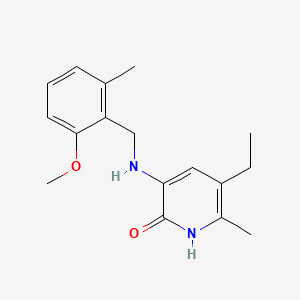
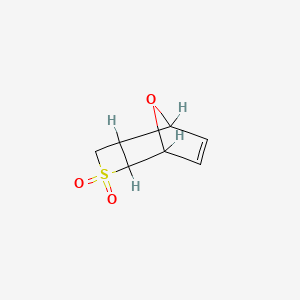
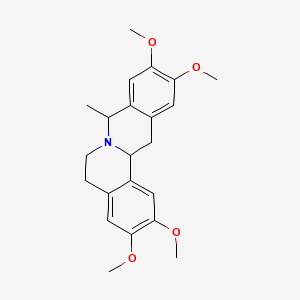
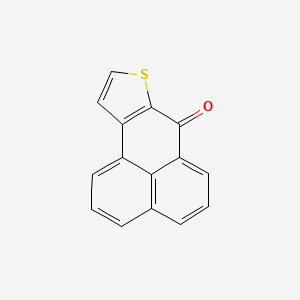

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)


